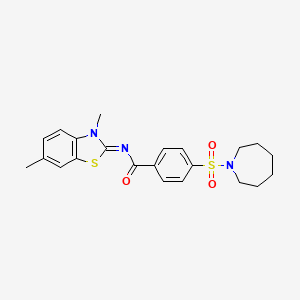
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a fluorescent probe for detecting specific proteins in biological samples. Another area of research has investigated the compound's potential as a therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been investigated in detail. Studies have shown that the compound binds to specific proteins in cells, leading to changes in their activity and function. This can result in a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and cell death.
Biochemical and Physiological Effects
Studies have shown that (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has a variety of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and cell death. The compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile in lab experiments is its specificity for certain proteins. This can make it a useful tool for studying the function of these proteins in cells. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile. One area of research could focus on developing new fluorescent probes based on the compound for detecting specific proteins in biological samples. Another area of research could investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression, cell proliferation, and cell death.
Méthodes De Synthèse
The synthesis of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of morpholine with acetic anhydride to form N-acetylmorpholine. This compound is then reacted with ethyl cyanoacetate to form ethyl 2-(2-acetylmorpholin-4-yl)acrylonitrile. The final step involves the reaction of this compound with ammonia to form (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile.
Propriétés
IUPAC Name |
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(12)9(6-11)10(14)7-13-2-4-15-5-3-13/h2-5,7,12H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBLUGOSYMYPBB-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CN1CCOCC1)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)


![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)

![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)


